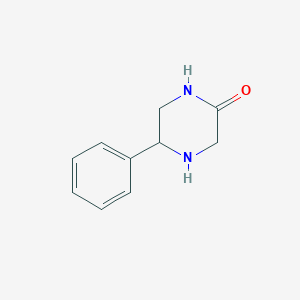

5-Phenylpiperazin-2-one

Description

Significance of the Piperazin-2-one (B30754) Scaffold in Pharmaceutical and Medicinal Chemistry

The piperazine (B1678402) ring system is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. tandfonline.comresearchgate.net Its prevalence is due to several advantageous characteristics. The piperazine moiety can be readily functionalized at its nitrogen atoms, allowing for the systematic modification of a molecule's physicochemical properties, such as solubility and basicity. tandfonline.comresearchgate.net This adaptability is crucial for optimizing pharmacokinetic and pharmacodynamic profiles of potential drug candidates. researchgate.net

The piperazin-2-one scaffold, a derivative of piperazine, retains these desirable features while introducing a lactam functionality. This addition provides a rigid structural element and an additional site for hydrogen bonding, which can be critical for specific interactions with biological targets. The piperazine scaffold is a core component in a wide array of therapeutic agents, demonstrating its versatility and importance in drug discovery. nih.govnih.gov

Overview of Research Trajectories for 5-Phenylpiperazin-2-one and its Analogues

Research into 5-Phenylpiperazin-2-one and its derivatives has explored a variety of potential applications. A significant area of investigation is their potential as anticancer agents. For instance, novel thiourea (B124793) and thiazolidinone derivatives of 6-(4-phenylpiperazin-1-yl)pyridin-3-amine (B2399521) have been synthesized and tested for their cytotoxic activity against prostate cancer cell lines. nih.gov

Furthermore, the phenylpiperazine moiety is a key component in the development of agents targeting the central nervous system. evitachem.com Researchers have synthesized and evaluated phenylpiperazine derivatives for their potential as serotonergic agents, targeting receptors such as 5-HT1A, 5-HT2A, and 5-HT2C. researchgate.net The structural framework of 5-Phenylpiperazin-2-one also serves as a foundation for developing inhibitors of various enzymes and transporters. For example, phenylpiperazine derivatives have been investigated as inhibitors of the Msr(A) efflux pump in Staphylococcus epidermidis. mdpi.com

The synthesis of new analogues often involves modifying the phenyl ring or the piperazine core to fine-tune the compound's properties. For example, the introduction of different substituents on the phenyl ring can significantly impact biological activity. nih.govresearchgate.netbohrium.comjst.go.jp

Table 1: Research Applications of Phenylpiperazin-2-one Analogues

| Research Area | Target/Application | Key Findings |

|---|---|---|

| Anticancer | Prostate Cancer | Thiourea and thiazolidinone derivatives showed cytotoxic activity. nih.gov |

| Central Nervous System | Serotonin (B10506) Receptors | Derivatives exhibited affinity for 5-HT1A, 5-HT2A, and 5-HT2C receptors. researchgate.net |

| Antimicrobial | Msr(A) Efflux Pump Inhibition | Phenylpiperazine derivatives identified as inhibitors in S. epidermidis. mdpi.com |

| Dopamine (B1211576) Receptors | D2/D3 Receptor Agonists | Analogues of sumanirole (B131212) provided insights into D2/D3 selectivity. acs.org |

| Sigma-1 Receptors | Tumor Imaging | A fluorinated analogue showed potential for imaging tumors expressing sigma-1 receptors. rsc.orgnih.gov |

Historical Context and Evolution of Research in Phenylpiperazin-2-one Chemistry

The study of piperazine and its derivatives has a long history in medicinal chemistry. Initially recognized for their anthelmintic properties, the therapeutic potential of piperazine-containing compounds has since expanded dramatically. nih.gov The evolution of synthetic methodologies has played a crucial role in this expansion.

Early research often focused on simple modifications of the piperazine ring. However, with advancements in synthetic organic chemistry, more complex and diverse derivatives have been created. The development of new synthetic routes has enabled the regioselective functionalization of the piperazine scaffold, leading to the creation of libraries of compounds for high-throughput screening. nih.govresearchgate.netbohrium.comjst.go.jp

The understanding of structure-activity relationships (SAR) has also evolved. Early studies often relied on empirical observations. Today, computational methods such as molecular docking and molecular dynamics simulations are routinely used to predict how a molecule will interact with its biological target, guiding the design of more potent and selective compounds. rsc.orgnih.govnih.gov This synergy between synthetic chemistry and computational modeling continues to drive the discovery of novel phenylpiperazin-2-one analogues with tailored biological activities.

Structure

3D Structure

Properties

IUPAC Name |

5-phenylpiperazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c13-10-7-11-9(6-12-10)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMZGIXQVAQTNNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC(=O)N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801314044 | |

| Record name | 5-Phenyl-2-piperazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801314044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

907973-15-3 | |

| Record name | 5-Phenyl-2-piperazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=907973-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Phenyl-2-piperazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801314044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-phenylpiperazin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Phenylpiperazin 2 One and Its Derivatives

Foundational Synthetic Routes to the Piperazin-2-one (B30754) Core

The construction of the fundamental piperazin-2-one ring system can be achieved through several strategic approaches, each offering distinct advantages in terms of starting material availability, reaction conditions, and achievable molecular diversity.

Cyclization Reactions for Piperazine (B1678402) Ring Formation

Cyclization reactions represent a direct and common method for assembling the piperazin-2-one core. These reactions typically involve the formation of one or two new bonds to close the six-membered ring.

A notable one-pot, tandem reductive amination-transamidation-cyclization reaction provides an efficient route to substituted piperazin-2-ones. organic-chemistry.org This method involves the reaction of N-(2-oxoethyl)amides with α-amino esters under reductive amination conditions, followed by an intramolecular N,N'-acyl transfer to yield the piperazinone structure. organic-chemistry.org The use of acetic acid in acetonitrile (B52724) has been found to effectively promote the transamidation-cyclization sequence. organic-chemistry.org

Another approach involves a chemoselective N-H insertion of unsymmetrical diamines into a carbene, which is followed by an instantaneous cyclization to form C-substituted piperazinones. rsc.org This copper-catalyzed strategy utilizes readily available diazo compounds and 1,2-diamines. rsc.org

Furthermore, a one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) has been developed for the synthesis of 3-aryl/alkyl piperazin-2-ones. acs.org This sequence starts from commercial aldehydes and (phenylsulfonyl)acetonitrile, catalyzed by a quinine-derived urea, to produce piperazin-2-ones in good yields and high enantiomeric excess. acs.org

A palladium-catalyzed cyclization offers a modular synthesis of highly substituted piperazines and piperazinones by coupling a propargyl unit with various diamine components. acs.org This method demonstrates high regio- and stereochemical control under mild reaction conditions. acs.org The synthesis of 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine derivatives, for instance, involves a cyclization step using bis(2-chloroethyl)amine (B1207034) hydrochloride at elevated temperatures. nih.gov

Reduction Strategies for Piperazinone Ring Systems

The reduction of a pre-existing pyrazinone or a related unsaturated ring system is another effective strategy for obtaining piperazin-2-ones. This approach is particularly useful in the synthesis of complex natural products.

A key example is the synthesis of dihydrohamacanthins, a class of marine sponge bisindole alkaloids. nih.govfigshare.comacs.org In this synthesis, the construction of 3,5- and 3,6-linked pyrazinones is followed by their reduction to the corresponding piperazinones using sodium cyanoborohydride. nih.govfigshare.comacs.org This reduction selectively acts on the pyrazinone ring without affecting other sensitive functional groups, such as aromatic bromides. acs.org

The choice of reducing agent is critical to the success of this strategy. Sodium cyanoborohydride is often favored for its mild nature and chemoselectivity. In some syntheses, a platinum on carbon (Pt/C) catalyst with hydrogen gas has been used for the reduction of a pyrazinone intermediate, which also facilitates the removal of other protecting groups in the same step. encyclopedia.pub

Multi-step Linear Synthesis Approaches

Multi-step linear syntheses provide a high degree of control over the substitution pattern of the final piperazin-2-one product. These sequences typically involve the sequential formation of key bonds and the introduction of desired functional groups.

One such approach begins with commercially available starting materials like 4-(propan-2-yl)benzyl chloride and piperazine. The synthesis proceeds through a nucleophilic substitution reaction, followed by a cyclization step under specific conditions to yield 5-[4-(propan-2-yl)phenyl]piperazin-2-one. evitachem.com

Another example is the synthesis of 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl) phenyl]piperazine derivatives. This multi-step process includes the formation of a thiophenol derivative, alkylation, cyclization of the resulting aniline (B41778) with bis(2-chloroethyl)amine hydrochloride, and a final trifluoromethanesulfonation of the piperazine nitrogen. nih.gov The use of protecting groups, such as an acetyl group on an aniline, can direct the regioselectivity of subsequent reactions like chlorosulfonation. nih.gov

Advanced Synthetic Transformations and Derivatization Strategies

Once the core piperazin-2-one ring is established, further modifications can be introduced to create a diverse range of derivatives. These advanced strategies focus on the selective functionalization of the phenyl ring and the nitrogen atoms of the piperazinone core.

Regioselective Synthesis of Substituted Phenylpiperazin-2-ones

Achieving regioselectivity in the synthesis of substituted phenylpiperazin-2-ones is crucial for establishing the desired structure-activity relationship in medicinal chemistry.

One method involves the reaction of bromopiperazine-2,5-diones with triethyl phosphite, where the regioselectivity is highly dependent on the N-substituents alpha to the brominated carbon. rsc.org The synthesis of 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine derivatives showcases excellent regioselectivity in the sulfonation step by first acetylating the aniline to direct the incoming chlorosulfonic acid. nih.gov

The synthesis of 1,3-substituted-6-phenylpiperazin-2-ones can also be achieved with regiocontrol. globalauthorid.com Furthermore, a palladium-catalyzed decarboxylative allylic alkylation of differentially N-protected piperazin-2-ones allows for the synthesis of a variety of highly enantioenriched tertiary piperazine-2-ones. nih.govnih.govcaltech.edu

N-Alkylation and N-Substitution Reactions on the Piperazin-2-one Nitrogen Atoms

The nitrogen atoms of the piperazin-2-one ring provide convenient handles for introducing a wide range of substituents, thereby modulating the compound's physicochemical and pharmacological properties.

N-alkylation can be performed on the deprotected N(1) position of a piperazin-2-one to form, for example, a di-allyl piperazin-2-one. nih.gov The synthesis of 1-substituted piperazin-2-ones can be achieved through modified Jocic-type reactions with N-substituted diamines. rsc.orgrsc.org This method has been applied to the synthesis of a fluorobenzyl intermediate of a known PGGTase-I inhibitor. rsc.org

Functionalization of the Phenyl Moiety

The functionalization of the phenyl ring in phenylpiperazine derivatives is a key strategy for modulating their biological activity. This can be achieved either by starting with pre-functionalized phenyl precursors or by direct modification of the phenylpiperazine core.

One common approach involves the use of substituted anilines as starting materials. For instance, 2-fluoro-4-methylaniline (B1213500) can be converted into a variety of 5-substituted sulfanyl (B85325) phenylpiperazine derivatives. nih.govresearchgate.net This multi-step sequence typically involves:

Sulfonylation of the aniline with chlorosulfonic acid. nih.govjst.go.jp

Reduction of the resulting sulfonyl chloride. nih.govjst.go.jp

Alkylation of the subsequent thiol. nih.govjst.go.jp

Cyclization with bis(2-chloroethyl)amine hydrochloride to form the piperazine ring. nih.govjst.go.jp

Further N-substitution on the piperazine ring. nih.govjst.go.jp

Another strategy is the direct functionalization of the phenyl ring of a pre-formed phenylpiperazine. For example, novel thiourea (B124793) and thiazolidinone derivatives have been synthesized starting from 6-(4-phenylpiperazin-1-yl)pyridin-3-amine (B2399521). nih.gov This precursor can be obtained from the reaction of 2-chloro-5-nitropyridine (B43025) and N-phenylpiperazine. nih.gov This highlights the possibility of introducing functional groups onto an existing phenylpiperazine scaffold.

The table below summarizes examples of functionalized phenylpiperazine derivatives and their synthetic precursors.

| Derivative Type | Starting Material Example | Key Reaction Steps | Reference |

| 5-Substituted sulfanyl phenylpiperazines | 2-Fluoro-4-methylaniline | Sulfonylation, reduction, alkylation, cyclization | nih.govresearchgate.net |

| Thiourea and thiazolidinone derivatives | 6-(4-Phenylpiperazin-1-yl)pyridin-3-amine | Synthesis from 2-chloro-5-nitropyridine and N-phenylpiperazine, followed by derivatization | nih.gov |

Palladium-Catalyzed Coupling Reactions in Phenylpiperazine Synthesis

Palladium-catalyzed cross-coupling reactions have become a cornerstone in the synthesis of N-aryl heterocycles, including phenylpiperazines. These methods offer a powerful and versatile approach for the formation of the crucial C-N bond between the phenyl ring and the piperazine nitrogen.

The Buchwald-Hartwig amination is a widely employed palladium-catalyzed reaction for the synthesis of arylpiperazines. google.com This reaction typically involves the coupling of an aryl halide (e.g., aryl chloride, aryl bromide) with piperazine or a piperazine derivative in the presence of a palladium catalyst and a suitable ligand. nih.govacs.org For instance, a facile methodology for the synthesis of arylpiperazines has been developed using aryl chlorides as coupling partners under aerobic conditions. acs.org This method has been shown to be effective for both electron-donating and sterically hindered aryl chlorides, affording high yields. acs.org

Palladium catalysis is also instrumental in more complex, domino, or tandem reactions that construct the piperazinone ring system. An example is the palladium-catalyzed intramolecular oxidative diamination of alkenyl sulfamates, which leads to the formation of acs.orgresearchgate.netthieme-connect.comthiadiazolo-fused piperazinones. researchgate.net This process utilizes a PdCl2(MeCN)2/CuBr2 catalytic system. researchgate.net

Furthermore, palladium-catalyzed cyclization reactions provide a modular synthesis of highly substituted piperazines. acs.org One such method involves the coupling of a propargyl unit with various diamine components. acs.orgorganic-chemistry.org This approach is notable for its mild reaction conditions and high degree of regio- and stereochemical control. acs.org

The following table provides an overview of different palladium-catalyzed reactions used in the synthesis of phenylpiperazine derivatives.

| Reaction Type | Key Features | Catalyst/Ligand System Example | Reference |

| Buchwald-Hartwig Amination | Coupling of aryl halides with piperazines. | Pd₂(dba)₃ / P(2-furyl)₃ | nih.gov |

| Aerobic Amination | Use of aryl chlorides under aerobic conditions. | Not specified | acs.org |

| Intramolecular Oxidative Diamination | Formation of fused piperazinones from alkenyl sulfamates. | PdCl₂(MeCN)₂ / CuBr₂ | researchgate.net |

| Decarboxylative Cyclization | Modular synthesis from propargyl carbonates and diamines. | Pd(0) / DPEphos | acs.org |

| Carboamination | Stereoselective synthesis of cis-2,6-disubstituted piperazines. | Pd₂(dba)₃ / P(2-furyl)₃ | nih.gov |

Multicomponent Reaction Approaches (e.g., Mannich Reaction)

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more starting materials in a single pot to form a complex product, incorporating most or all of the atoms from the reactants. These reactions are advantageous for their atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse compounds.

The Ugi reaction is a prominent MCR that has been utilized for the synthesis of piperazine-containing scaffolds. A split-Ugi reaction, for instance, can be employed to generate 1,4-disubstituted piperazine-based compounds. nih.gov This approach allows for significant chemical diversity around the piperazine core by varying the four components: an amine, a carbonyl compound, an isocyanide, and a carboxylic acid. nih.gov For example, starting from 1H-indole-2-carboxylic acid, piperazine, formaldehyde, and an aromatic isocyanide, split-Ugi products can be obtained in high yields. nih.gov

Another MCR-based approach involves a one-pot synthesis of diketopiperazines using an isocyanide-based reaction. mdpi.com This method can start with an aldehyde, propargylamine, an isocyanide, and monochloroacetic acid, followed by cyclization and a subsequent click reaction to introduce further diversity. mdpi.com Although not explicitly for 5-phenylpiperazin-2-one, this demonstrates the power of MCRs in constructing the core piperazinone ring with multiple points of diversification.

The following table illustrates examples of multicomponent reactions applied to the synthesis of piperazine derivatives.

| MCR Type | Reactants | Product Type | Key Features | Reference |

| Split-Ugi Reaction | 1H-Indole-2-carboxylic acid, piperazine, formaldehyde, aromatic isocyanide | 1,4-Disubstituted piperazines | Generates diversity around the piperazine core. | nih.gov |

| Isocyanide-based MCR | Aldehyde, propargylamine, isocyanide, monochloroacetic acid | Diketopiperazines | One-pot synthesis with subsequent cyclization and click reaction. | mdpi.com |

| Ugi five-center, four-component reaction (U-5C-4CR) | Amino acid, benzaldehyde, tert-butyl isocyanide, methanol (B129727) | tert-Butylamidoesters (precursors to 2,6-diketopiperazines) | Diastereoselective synthesis of precursors for diketopiperazines. | nih.gov |

Stereoselective Synthesis of Chiral 5-Phenylpiperazin-2-one Derivatives

The synthesis of enantiomerically pure chiral piperazinone derivatives is of great importance, as the stereochemistry often plays a crucial role in their biological activity. Several stereoselective strategies have been developed to control the configuration of the stereocenters within the piperazinone ring.

One notable approach is the asymmetric palladium-catalyzed hydrogenation of a cyclic sulfimidate. This method was used to introduce the amine-bearing benzylic stereocenter in a practical asymmetric route to a chiral piperazinone derivative. acs.org The hydrogenation is carried out in the presence of a chiral phosphine (B1218219) ligand, which directs the stereochemical outcome of the reaction. acs.org

Another strategy involves the use of chiral starting materials derived from the chiral pool. For example, enantiomerically enriched trichloromethyl-containing alcohols can be transformed regioselectively into 1-substituted piperazinones through modified Jocic-type reactions with minimal loss of stereochemical integrity. researchgate.net

Organocatalysis also provides a powerful tool for the stereoselective synthesis of piperazinones. A catalytic, asymmetric, one-pot process has been reported for the synthesis of piperazin-2-ones starting from simple aldehydes and (phenylsulfonyl)acetonitrile. thieme-connect.com The key step is an asymmetric epoxidation of a Knoevenagel condensation intermediate, catalyzed by a modified quinine (B1679958) organocatalyst, which sets the stereochemistry of the final product. thieme-connect.com

The following table summarizes different approaches for the stereoselective synthesis of chiral piperazinone derivatives.

| Method | Key Step | Chiral Source/Catalyst | Product Type | Reference |

| Asymmetric Hydrogenation | Pd-catalyzed hydrogenation of a cyclic sulfimidate | Chiral phosphine ligand | Chiral piperazinone derivative | acs.org |

| Chiral Pool Synthesis | Modified Jocic-type reaction | Enantiomerically enriched trichloromethyl-containing alcohol | 1-Substituted piperazinones | researchgate.net |

| Organocatalysis | Asymmetric epoxidation | Modified quinine organocatalyst (eQNU) | Piperazin-2-ones | thieme-connect.com |

| Diastereoselective Cyclization | Intramolecular hydroamination of substrates from cyclic sulfamidates | Amino acid-derived chiral precursors | 2,6-Disubstituted piperazines | organic-chemistry.org |

Development of Green Chemistry Principles in 5-Phenylpiperazin-2-one Synthesis

In recent years, the principles of green chemistry have become increasingly important in chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. These principles are being applied to the synthesis of 5-phenylpiperazin-2-one and its derivatives.

Solvent-Free and Aqueous Medium Reactions

One of the key principles of green chemistry is the use of safer solvents or, ideally, the elimination of solvents altogether.

Solvent-free, or solid-phase, reactions have been explored for the synthesis of piperazinones. For instance, the reaction of carboxylated 1,2-diaza-1,3-butadienes with 1,2-diamines under solvent-free conditions can afford piperazinones. acs.org Another example is the use of ball-milling conditions for the solvent-free reaction of salicylaldehyde (B1680747) with boronic acids and amines. researchgate.net While not directly producing 5-phenylpiperazin-2-one, these methods demonstrate the feasibility of solvent-free approaches for related heterocyclic structures.

The use of water as a reaction medium is another green alternative to organic solvents. Cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN) has been used as a catalyst in tap water for the synthesis of quinoxalines, a related nitrogen-containing heterocycle, demonstrating a simple, efficient, and green approach. nih.gov

Catalyst-Efficient Methodologies

Catalysis is a fundamental pillar of green chemistry, as catalysts can increase reaction efficiency, reduce energy consumption, and enable the use of more benign reagents.

The development of highly efficient catalytic systems allows for lower catalyst loadings, which is both economically and environmentally beneficial. For example, sodium tetrachloroaurate(III) dihydrate has been shown to be an efficient catalyst for the synthesis of quinoxalines and 1,5-benzodiazepines at relatively low catalyst loadings under mild conditions. nih.gov

Palladium-catalyzed reactions, which are central to phenylpiperazine synthesis, are continuously being improved for greater efficiency. Methodologies that allow for high yields with low catalyst loadings, such as the palladium-catalyzed decarboxylative cyclization of propargyl carbonates, are examples of catalyst-efficient syntheses. acs.org Furthermore, developing catalysts that operate under aerobic and solvent-free conditions, as seen in some Pd-catalyzed aminations, contributes to the greenness of the process. acs.org

The following table highlights some green chemistry approaches relevant to the synthesis of piperazinone and related heterocycles.

| Green Chemistry Principle | Approach | Example Reaction | Catalyst/Conditions | Reference |

| Solvent-Free Reactions | Solid-phase synthesis | Reaction of 1,2-diaza-1,3-butadienes with 1,2-diamines | Solvent-free | acs.org |

| Aqueous Medium Reactions | Use of water as solvent | Synthesis of quinoxalines | Cerium (IV) ammonium nitrate (CAN) in tap water | nih.gov |

| Catalyst Efficiency | Low catalyst loading | Synthesis of quinoxalines and 1,5-benzodiazepines | Sodium tetrachloroaurate(III) dihydrate | nih.gov |

| Catalyst Efficiency | High yield with low catalyst loading | Palladium-catalyzed decarboxylative cyclization | Pd(0) / DPEphos | acs.org |

| Aerobic/Solvent-Free Catalysis | Environmentally friendly conditions | Pd-catalyzed amination of aryl chlorides | Aerobic and solvent-free conditions | acs.org |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical methods are employed to investigate the electronic structure and properties of a molecule. These calculations provide a foundational understanding of its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to determine the electronic structure and equilibrium geometry of molecules. researchgate.netnih.gov For phenylpiperazine derivatives, DFT calculations, often using functionals like B3LYP, are performed to find the most stable three-dimensional conformation by minimizing the energy of the system. researchgate.netnih.gov This process, known as geometry optimization, provides crucial information on bond lengths, bond angles, and dihedral angles that define the molecule's shape. The resulting electronic structure reveals the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior. researchgate.net

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is central to describing the chemical reactivity and electronic transitions of a molecule. joaquinbarroso.com The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. joaquinbarroso.commalayajournal.org A smaller energy gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity and greater polarizability. malayajournal.org Conversely, a larger gap implies higher kinetic stability. malayajournal.org This analysis helps predict how the molecule will behave in chemical reactions and its potential for electronic applications. joaquinbarroso.comnih.gov

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Derivative A | -5.28 | -1.27 | 4.01 |

| Derivative B | -6.15 | -2.01 | 4.14 |

| Derivative C | -5.98 | -1.85 | 4.13 |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule, providing a guide to its reactive sites. nih.gov The MEP surface displays regions of varying electrostatic potential, typically color-coded where red indicates electron-rich, negative potential (nucleophilic sites) and blue indicates electron-poor, positive potential (electrophilic sites). nih.gov Green areas represent neutral potential.

For phenylpiperazine-type structures, the MEP map can identify the most probable sites for intermolecular interactions. Electron-rich areas, often found around electronegative atoms like oxygen and nitrogen, are susceptible to electrophilic attack and are key sites for forming hydrogen bonds. nih.govresearchgate.net This analysis is invaluable for predicting how the molecule will interact with other molecules, including biological receptors. malayajournal.org

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. polyu.edu.hk This method is instrumental in drug discovery for predicting how a compound might interact with a biological target.

Prediction of Ligand-Target Binding Modes and Interaction Specificities

Molecular docking simulations place the ligand, such as a 5-phenylpiperazin-2-one derivative, into the binding site of a target protein to predict its binding conformation and mode. mdpi.com These simulations reveal the specific intermolecular interactions that stabilize the ligand-receptor complex. For phenylpiperazine derivatives, common interactions include:

Hydrogen Bonds: Often formed between the hydrogen bond donors and acceptors on the piperazine (B1678402) ring and specific amino acid residues like Aspartate (Asp), Glutamine (Gln), and Serine (Ser) in the receptor's active site. rsc.org

Electrostatic and Hydrophobic Interactions: The phenyl ring frequently engages in π-π stacking or hydrophobic interactions with aromatic amino acid residues such as Phenylalanine (Phe). rsc.orgresearchgate.net

Understanding these binding modes is crucial for explaining the compound's biological activity and for guiding the design of more potent and selective analogs. rsc.org

Scoring Functions for Estimating Binding Affinities

After predicting the binding pose, a scoring function is used to estimate the binding affinity between the ligand and the receptor. iu.edu These functions calculate a score that represents the strength of the interaction, with lower (more negative) energy values typically indicating a more favorable binding affinity. polyu.edu.hkfrontiersin.org

Various scoring functions exist, including empirical, knowledge-based, and machine-learning-based methods, which evaluate factors like hydrogen bonds, electrostatic forces, and hydrophobic contacts. iu.edufrontiersin.org The binding affinity is often expressed as a binding free energy (e.g., in kcal/mol) or an inhibition constant (Ki). nih.gov Comparing the docking scores of different phenylpiperazine analogs can help rank their potential efficacy and selectivity for a specific biological target. nih.gov

| Compound | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Phenylpiperazine Derivative 1 | α1A-adrenoceptor | -8.61 | Asp106, Phe193 |

| Phenylpiperazine Derivative 2 | Sigma-1 Receptor (S1R) | -7.95 | Glu172, Tyr103 |

| Phenylpiperazine Derivative 3 | Topoisomerase IIα | -8.39 | Asp551, Met762 |

Virtual Screening for Novel 5-Phenylpiperazin-2-one Analogues

Virtual screening is a powerful computational technique used to search vast libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. For scaffolds like phenylpiperazine, this approach has been instrumental in discovering novel analogues with potential therapeutic activities.

In a typical virtual screening workflow, a three-dimensional model of the target protein is used to dock candidate molecules from large virtual databases. These databases, such as Enamine, eMolecules, and MolportDB, contain millions of commercially available compounds. researchgate.netbiruni.edu.tr The screening process often employs methods like shape screening or structure-based docking to predict the binding affinity and pose of the compounds in the active site of the target. researchgate.netnih.gov

For instance, a study focusing on the eIF4A1 protein, an ATP-dependent RNA helicase, utilized a shape-screening approach with known phenyl-piperazine hits as reference structures. researchgate.net This led to the identification of more potent analogues from virtual databases. The process involves docking the filtered compounds into the protein's binding site and ranking them based on scoring functions that estimate binding affinity. researchgate.netnih.gov This methodology allows for the efficient prioritization of a smaller, more manageable number of compounds for purchase and subsequent biological evaluation.

The success of such screening campaigns demonstrates the utility of the phenylpiperazine scaffold as a foundational structure for identifying novel inhibitors for various biological targets. researchgate.net

Table 1: Representative Hits from a Hypothetical Virtual Screening of 5-Phenylpiperazin-2-one Analogues

| Hit ID | Source Database | Docking Score (kcal/mol) | Key Predicted Interactions |

| ZINC12345678 | ZINC | -9.8 | Hydrogen bond with Ser159, π-π stacking with Phe340 |

| EN300-12345 | Enamine | -9.5 | Hydrophobic interactions with Trp151, Asp155 |

| MolPort-01234 | Molport | -9.2 | Hydrogen bond with Gln177, electrostatic forces |

Note: This table is illustrative and based on typical findings in virtual screening studies of similar scaffolds.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique provides a detailed view of the conformational changes and interactions of ligands within a protein's binding site, offering insights that are not available from static docking models.

MD simulations are crucial for assessing the dynamic stability of a ligand-protein complex. By simulating the system over nanoseconds to microseconds, researchers can observe whether a docked compound remains stably bound within the active site or if it dissociates. researchgate.netnih.gov For phenylpiperazine derivatives, long-run MD simulations (e.g., 300 ns) have been used to confirm that potent compounds maintain stable interactions with key residues in the binding site throughout the simulation. researchgate.net In contrast, compounds with no biochemical activity often fail to show stable interactions and may exit the binding pocket during the simulation. researchgate.net

The flexibility of both the ligand and the protein can be analyzed to understand the conformational landscape. wustl.edu Techniques such as Root Mean Square Deviation (RMSD) are used to measure the stability of the system, with lower, stable RMSD values indicating a stable binding mode. mdpi.com Conformational analysis helps in understanding how the molecule might adapt its shape to fit optimally within the binding site, which is a critical aspect of rational drug design. nih.govnih.gov

MD simulations provide a high-resolution view of the specific molecular interactions that drive ligand binding. These interactions can include hydrogen bonds, hydrophobic interactions, π-π stacking, and electrostatic forces. nih.gov For example, molecular docking and MD studies of N-phenylpiperazine derivatives with the α1A-adrenoceptor identified key amino acid residues such as Asp106, Gln177, Ser188, Ser192, and Phe193 as the main binding sites. The binding was found to be driven by the formation of hydrogen bonds and electrostatic forces. rsc.org

Similarly, in studies with the 5-HT2A receptor, interactions of arylpiperazine derivatives were characterized by hydrophobic interactions with residues like Trp151 and Phe340, and hydrogen bonding with Ser159 and Asp155. nih.gov The phenylpiperazine moiety itself is often involved in crucial interactions, such as π-π stacking with aromatic residues of the target protein or sliding between nucleic acid bases in the case of DNA-targeting agents. nih.gov These detailed mechanistic insights are invaluable for structure-based drug design, allowing for the targeted optimization of ligands to enhance their binding affinity and selectivity. nih.gov

Table 2: Key Molecular Interactions of Phenylpiperazine Derivatives Identified through MD Simulations

| Target Protein | Key Interacting Residues | Type of Interaction | Reference |

| α1A-adrenoceptor | Asp106, Gln177, Ser188 | Hydrogen Bonds, Electrostatic | rsc.org |

| 5-HT2A Receptor | Trp151, Asp155, Ser159, Phe340 | Hydrophobic, H-Bond, π-π Stacking | nih.gov |

| eIF4A1 | Lys54, Gln60, Glu244, Arg368 | Interdomain Contacts | researchgate.net |

| DNA-Topo II Complex | DT9, DA12, Met762 | π-π Stacking, π-sulfur | nih.gov |

In Silico Prediction of Pharmacokinetic Properties

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in modern drug discovery. These computational models help to identify drug candidates with favorable pharmacokinetic profiles early in the development process, reducing the likelihood of late-stage failures. researchgate.netnih.gov

Several computational tools and models are used to predict the drug-likeness of compounds based on their physicochemical properties. A common starting point is Lipinski's Rule of Five, which assesses properties like molecular weight (MW), lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov Other important parameters include the Topological Polar Surface Area (TPSA), which is correlated with intestinal absorption and blood-brain barrier (BBB) penetration, and the number of rotatable bonds, which influences conformational flexibility and bioavailability. nih.gov

Web-based platforms like SwissADME are frequently used to evaluate these properties for novel compounds. researchgate.netmdpi.com Studies on various piperazine derivatives have shown that these in silico tools can effectively predict high intestinal absorption and good oral bioavailability. mdpi.com For example, compounds with TPSA values less than 140 Ų and 10 or fewer rotatable bonds are predicted to have good oral bioavailability. nih.gov These predictions help filter out compounds that are likely to have poor pharmacokinetic properties before committing resources to their synthesis and testing. researchgate.net

Table 3: Predicted Physicochemical and ADME Properties for a Series of Hypothetical 5-Phenylpiperazin-2-one Analogues

| Compound ID | MW ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | TPSA (Ų) | Oral Bioavailability |

| Analogue 1 | 325.4 | 2.8 | 1 | 4 | 65.7 | High |

| Analogue 2 | 410.5 | 4.2 | 1 | 5 | 78.9 | High |

| Analogue 3 | 520.6 | 5.5 | 2 | 6 | 95.1 | Low (Violates Ro5) |

| Analogue 4 | 380.4 | 3.5 | 0 | 4 | 60.3 | High |

Note: This table is for illustrative purposes. Values are representative of typical in silico predictions.

Predicting how a drug candidate will be metabolized is essential for understanding its efficacy and potential for drug-drug interactions. Computational models can predict the primary sites on a molecule that are susceptible to metabolism by cytochrome P450 (CYP) enzymes, the major family of drug-metabolizing enzymes. researchgate.net

These prediction tools analyze the chemical structure of a compound to identify "labile" sites, which are atoms or functional groups prone to enzymatic modification, such as hydroxylation or N-dealkylation. The models can also predict which specific CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) are most likely to be responsible for the metabolism of a given compound. researchgate.net For instance, in silico studies of benzimidazole-piperazine derivatives predicted that they are likely substrates for CYP P450 enzymes and may also interact with the P-glycoprotein (P-gp) transporter, which affects drug distribution. researchgate.net This information is crucial for anticipating the metabolic fate of new 5-phenylpiperazin-2-one analogues and for designing molecules with improved metabolic stability.

Pharmacological and Biological Research on 5 Phenylpiperazin 2 One Derivatives

Receptor Pharmacology Investigations

G protein-coupled receptors are a major family of cell surface receptors and a primary focus of pharmaceutical discovery. nih.govscienceopen.com The arylpiperazine scaffold has proven to be a "privileged" structure for designing ligands that target these receptors. nih.gov

Arylpiperazine derivatives are one of the most significant classes of ligands for the 5-HT1A receptor, which is implicated in psychiatric conditions like anxiety and depression. nih.gov Numerous studies have explored the structure-activity relationships of these compounds at both 5-HT1A and 5-HT2A receptors.

Research into 1,3-dimethyl-7-phenylalkyl-8-[3-(4-phenyl-1-piperazinyl)propylamino]-purine-2,6-dione derivatives revealed that certain substitutions led to a distinct affinity for 5-HT1A receptors, with Ki values ranging from 8 to 50 nM. nih.gov However, these modifications did not yield significant affinity for 5-HT2A receptors (Ki = 115-550 nM). nih.gov In functional studies, some of these new 5-HT1A ligands behaved as postsynaptic antagonists. nih.gov Other studies on long-chain arylpiperazines have identified compounds with varied affinities. For instance, the 4-methyl-1,2,4-triazine-3,5(2H,4H)-dione derivative 8c showed a high 5-HT1A receptor affinity with a Ki value of 3.77 nM. acs.org The affinity of these derivatives can be significantly influenced by the length of the linker between the piperazine (B1678402) ring and the terminal fragment. acs.orgmdpi.com

The functional activity of phenylpiperazine derivatives at serotonergic receptors can also be highly specific. For example, at the 5-HT2C receptor, the conformation of the molecule is hypothesized to determine whether it acts as an agonist or an antagonist. nih.gov At 5-HT2 and 5-HT1c receptors, compounds like quipazine (B1207379) and 6-chloro-2-[1-piperazinyl]-pyrazine (MK-212) act as partial agonists, while m-Trifluoromethylphenylpiperazine (TFMPP) and m-chlorophenylpiperazine (MCPP) are antagonists at the 5-HT2 receptor but agonists at the 5-HT1c receptor. drugbank.com

Table 1: Binding Affinities of Selected Phenylpiperazine Derivatives at Serotonergic Receptors

Phenylpiperazine derivatives have been extensively investigated as ligands for D2-like dopamine (B1211576) receptors (D2, D3, D4). The N-phenylpiperazine scaffold is considered a key molecular element for binding to the orthosteric site of D2 and D3 receptors. nih.gov

Studies on 7-[3-(4-phenyl-1-piperazinyl)propoxy]coumarins showed strong, nanomolar affinities for D2A and D3 receptors, though the affinity was higher for 5-HT1A receptors. nih.gov The order of affinity was determined to be 5-HT1A > D2 > D3. nih.gov Similarly, research on N-{[2-(4-phenyl-piperazin-1-yl)-ethyl]-phenyl}-2-aryl-2-yl-acetamides and related ureas highlighted that ligand selectivity and affinity for D2 and 5-HT1A receptors are strongly dependent on their topology. nih.gov

The selectivity between D2 and D3 receptors is a key area of research, as some N-phenylpiperazine benzamides achieve D3 selectivity by engaging in a bitopic binding mode, where the benzamide (B126) portion interacts with a secondary binding site unique to the D3 subtype. mdpi.com For a series of N-heterocyclic substituted piperazine derivatives, it was found that the heterocyclic ring did not need to be directly connected to the piperazine to maintain high affinity and selectivity for the D3 receptor. nih.gov The enantiomer (-)-10e from this series displayed high affinity at both D2 (Ki = 47.5 nM) and D3 (Ki = 0.57 nM) receptors, showing significant D3 selectivity. nih.gov

Table 2: Binding Affinities of Selected Phenylpiperazine Derivatives at Dopaminergic Receptors

The α1-adrenergic receptors (α1-ARs), which include subtypes α1A, α1B, and α1D, are another major target for arylpiperazine derivatives. nih.govamegroups.cn These receptors are involved in mediating the sympathetic nervous system. nih.gov A number of N-phenylpiperazine derivatives have been identified as α1-adrenoceptor antagonists. nih.gov

In a study of 1,4-substituted piperazine derivatives, compounds with a 1-(o-methoxyphenyl)piperazine moiety showed high affinity for α1-adrenoceptors. ingentaconnect.com Specifically, 1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride (4 ) exhibited a Ki value of 2.4 nM for the α1-receptor and was 142-fold more selective for α1 over α2-adrenoceptors. ingentaconnect.com This compound also demonstrated potent α1-antagonistic activity with a pA2 value of 8.807. ingentaconnect.com

Molecular docking studies have sought to elucidate the binding mechanism of N-phenylpiperazine derivatives to the α1A-adrenoceptor, identifying key amino acid residues like Asp106, Gln177, and others as main binding sites. rsc.org The binding is driven primarily by hydrogen bonds and electrostatic forces. rsc.org For a series of hydantoin-arylpiperazine derivatives, several compounds were found to act as antagonists towards α1A, α1B, and α1D adrenergic receptors. nih.gov

Table 3: Pharmacological Data of Selected Phenylpiperazine Derivatives at Adrenergic Receptors

Stimulation of the A2A adenosine (B11128) receptor (A2AAR) is known to produce anti-inflammatory effects, making it an attractive therapeutic target. acs.org Phenylpiperazine derivatives have been developed as both agonists and antagonists for this receptor.

A research program aimed at identifying potent and selective A2AAR agonists developed a series of 2-((2-(4-(substituted)phenylpiperazin-1-yl)ethyl)amino)-5′-N-ethylcarboxamidoadenosines. acs.org These compounds were designed based on crystallographic analysis of A2AAR agonist and antagonist complexes. acs.org

Conversely, other research has focused on developing A2A antagonists. Starting from the known antagonist SCH 58261, researchers identified arylpiperazine derivatives of pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidines as potent and selective A2A antagonists. nih.gov One such derivative, 11h , was found to be orally active. nih.gov Further optimization led to compound 12a (SCH 420814), which demonstrated broad selectivity and good pharmacokinetic properties. nih.gov Another study reported pyrazolo[3,4-d]pyrimidin-6-amine derivatives that selectively bind to human A2A receptors over A1 receptors, with one exemplified compound showing a Ki of 5.3 nM for A2A versus 220 nM for A1. bioworld.com

Table 4: Binding Affinities of Selected Phenylpiperazine Derivatives at Adenosine Receptors

Sigma receptors (SRs), including the sigma-1 (S1R) and sigma-2 (S2R) subtypes, are intracellular chaperone proteins involved in a wide array of biological functions. nih.gov They are considered valuable targets for developing agents for CNS disorders and other conditions. nih.govnih.gov

A screening of piperidine/piperazine-based compounds led to the discovery of 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (1 ) as a potent S1R ligand with a Ki value of 3.2 nM, comparable to the reference compound haloperidol (B65202) (Ki = 2.5 nM). nih.govrsc.org Functional assays revealed that this compound acts as an S1R agonist. nih.govrsc.org The study also found that other derivatives in the series had nanomolar affinity at S1R, with some showing lower affinity for S2R. nih.gov

In another study, a series of benzylpiperazinyl derivatives was designed to target S1R. nih.gov The compound 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one (15 ) showed the highest S1R affinity in its series (Ki = 1.6 nM) and a significant selectivity over S2R (Ki σ2/Ki σ1 = 886). nih.gov Docking studies on piperazine-containing compounds have identified 1-(4-(4-(2-fluoroethoxy)phenyl)piperazin-1-yl)ethanone (FEt-PPZ) as having a high affinity for S1R, which was confirmed in cell-based inhibition studies. rsc.org

Table 5: Binding Affinities of Selected Phenylpiperazine Derivatives at Sigma Receptors

Studies on G-Protein Coupled Receptors (GPCRs)

Antimicrobial Research Applications

Derivatives of 5-phenylpiperazin-2-one have demonstrated a broad spectrum of antimicrobial activities, positioning them as promising candidates in the ongoing search for new drugs to combat infectious diseases.

Investigation of Antibacterial Activity Against Bacterial Strains

Numerous studies have highlighted the efficacy of 5-phenylpiperazin-2-one derivatives against a range of both Gram-positive and Gram-negative bacteria.

Gram-Positive Bacteria:

Staphylococcus aureus : A new ciprofloxacin (B1669076) derivative incorporating a piperazine moiety demonstrated higher potency against Staphylococcus aureus ATCC 6538, with a Minimum Inhibitory Concentration (MIC) value of 1.70 µg/mL, compared to the parent ciprofloxacin's MIC of 5.49 µg/mL ekb.eg. Similarly, novel norfloxacin (B1679917) derivatives showed potent activity against S. aureus ATCC 6538, with MIC values ranging from 0.21 to 3.61 µM, significantly lower than norfloxacin's MIC of 7.83 µM mdpi.com. One of the most potent compounds in this series was 37 times more effective than norfloxacin mdpi.com. Furthermore, certain N-substituted piperazine flavonol derivatives have been identified as potent agents against S. aureus, with one compound exhibiting an MIC of 6.25 µg/mL nih.gov.

Gram-Negative Bacteria:

Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa : The aforementioned ciprofloxacin derivative also showed comparable activity to the parent drug against Klebsiella pneumoniae ATCC 10031 and Escherichia coli ATCC 25922 ekb.eg. The N-substituted piperazine flavonol derivative that was effective against S. aureus also demonstrated activity against E. coli with an MIC of 25 µg/mL nih.gov. In another study, certain piperazine derivatives showed significant activity against Gram-negative bacteria, including those from the Enterobacteriaceae family nih.gov. Norfloxacin analogues also displayed potent activity against Gram-negative strains, with MIC values for some compounds ranging from 0.20 to 0.79 µM, which is comparable to norfloxacin's MIC of 0.24 µM mdpi.com.

Table 1: Antibacterial Activity of Selected 5-Phenylpiperazin-2-one Derivatives

| Bacterial Strain | Derivative Type | MIC Value | Reference |

|---|---|---|---|

| Staphylococcus aureus ATCC 6538 | Ciprofloxacin Derivative | 1.70 µg/mL | ekb.eg |

| Staphylococcus aureus ATCC 6538 | Norfloxacin Derivatives | 0.21–3.61 µM | mdpi.com |

| Staphylococcus aureus | N-Substituted Piperazine Flavonol | 6.25 µg/mL | nih.gov |

| Escherichia coli | N-Substituted Piperazine Flavonol | 25 µg/mL | nih.gov |

| Klebsiella pneumoniae ATCC 10031 | Ciprofloxacin Derivative | Comparable to Ciprofloxacin | ekb.eg |

| Gram-Negative Strains | Norfloxacin Analogues | 0.20–0.79 µM | mdpi.com |

Evaluation of Antifungal Activity

The antifungal potential of 5-phenylpiperazin-2-one derivatives has been investigated, particularly against the opportunistic yeast, Candida albicans.

Candida albicans : Research has shown that certain (1‐aryloxy‐2‐hydroxypropyl)‐phenylpiperazine derivatives can inhibit the morphological transition and virulence of C. albicans without affecting its growth rate nih.gov. This suggests a mechanism that targets the pathogen's ability to cause disease rather than killing the fungal cells directly nih.gov. One novel compound, (1-(4-ethoxyphenyl)-4-(1-biphenylol-2-hydroxypropyl)-piperazine), was particularly effective at attenuating the virulence of C. albicans by interfering with its hyphal development nih.gov. Further studies on heteroaryloxy derivatives of phenylpiperazine have shown that they can suppress hypha and biofilm formation in both wild-type and drug-resistant strains of C. albicans nih.gov. Some hydrazine (B178648) derivatives have also demonstrated fungicidal activity against C. albicans, including clinical isolates resistant to standard antifungal drugs mdpi.com.

Mechanisms of Action Including Efflux Pump Inhibition

A significant area of research has been the ability of 5-phenylpiperazin-2-one derivatives to act as efflux pump inhibitors (EPIs), which can restore the efficacy of existing antibiotics.

Msr(A) Efflux Pump : A study identified phenylpiperazine 5,5-dimethylhydantoin (B190458) derivatives as the first synthetic inhibitors of the Msr(A) efflux pump in Staphylococcus epidermidis nih.gov. The Msr(A) pump is a member of the ATP-binding-cassette (ABC) transporter superfamily and is a key mediator of drug resistance nih.gov. One 2,4-dichlorobenzyl-hydantoin derivative was found to be the most potent EPI, inhibiting efflux activity at a concentration as low as 15.63 µM nih.gov. These compounds were also shown to reduce the resistance of an Msr(A)-overexpressing strain to erythromycin, a known substrate of this pump nih.gov.

Other Efflux Pumps : Arylpiperazine derivatives have been reported to inhibit the function of multidrug resistance (MDR) efflux pumps in S. aureus nih.gov. Pyridylpiperazine-based inhibitors have been developed that act on the AcrAB-TolC efflux pump in Klebsiella pneumoniae, potentiating the activity of various antibiotics embopress.org.

Research into Antimycobacterial Activity

Derivatives of 5-phenylpiperazin-2-one have also been explored for their activity against mycobacteria, the causative agents of tuberculosis and other serious infections.

Mycobacterium tuberculosis : Several N-phenylpiperazine derivatives have demonstrated inhibitory activity against various mycobacterial strains nih.gov. In one study, two derivatives showed high inhibition activity against M. kansasii and M. marinum nih.gov. Another study synthesized a series of 1-(4-nitrophenyl)piperazine (B103982) derivatives and tested their activity against four mycobacterial strains, with some compounds showing notable inhibitory effects nih.gov. Furthermore, research into N-(substituted phenyl)-/N-diphenylmethyl-piperazine-based conjugates has identified compounds with potent activity against M. tuberculosis H37Ra and M. marinum mdpi.com. One derivative, in particular, was more active than the standard drug isoniazid (B1672263) against these strains mdpi.com.

Anticancer Research Explorations

The antiproliferative properties of 5-phenylpiperazin-2-one derivatives have been a key focus of anticancer research, with promising results observed in various cancer cell lines.

In Vitro Antiproliferative Activity in Various Cancer Cell Lines

Prostate Cancer:

Novel thiourea (B124793) and thiazolidinone derivatives synthesized from a 6-(4-phenylpiperazin-1-yl)pyridin-3-amine (B2399521) scaffold were tested for their anticancer activities against prostate cancer (PC) cell lines, including DU 145, PC-3, and LNCaP nih.gov. One thiourea derivative, in particular, exerted the highest cytotoxic activity and was found to induce apoptosis and DNA fragmentation in these cell lines nih.gov. It also inhibited cell cycle progression, causing an accumulation of cells in the G1 or S phases nih.gov. Other studies have also shown that arylpiperazine derivatives can reduce the growth of prostate cancer cells unina.it.

Breast Cancer:

A series of phenylsulfonylpiperazine derivatives were evaluated for their cytotoxicity against breast cancer cell lines (MCF7, MDA-MB-453, and MDA-MB-231) and a non-tumor cell line (MCF-10A) mdpi.com. One compound, (4-(1H-tetrazol-1-yl)phenyl)(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)methanone, was identified as the most promising, with an IC50 of 4.48 μM and a high selectivity index in MCF7 cells mdpi.com. Another study investigating novel thiazolinylphenyl-piperazines and their N-acetyl derivatives found that they exhibited cytotoxic effects on both prostate and breast cancer cell lines, with IC50 values ranging from 15 µM to 73 µM, while showing no effect on noncancerous cells unina.it.

Table 2: In Vitro Antiproliferative Activity of Selected 5-Phenylpiperazin-2-one Derivatives

| Cancer Cell Line | Derivative Type | IC50 Value | Reference |

|---|---|---|---|

| DU 145, PC-3, LNCaP (Prostate) | Thiourea/Thiazolidinone Derivatives | Not specified, but induced apoptosis | nih.gov |

| MCF7 (Breast) | Phenylsulfonylpiperazine Derivative | 4.48 μM | mdpi.com |

| Prostate and Breast Cancer Lines | Thiazolinylphenyl-piperazines | 15 µM to 73 µM | unina.it |

Cellular and Molecular Mechanisms of Action

Derivatives of the piperazine scaffold have been shown to exert their biological effects through various cellular and molecular pathways, including the induction of apoptosis, modulation of the cell cycle, and inhibition of key enzymes like topoisomerases.

Apoptosis Induction, DNA Fragmentation, and Cell Cycle Modulation Research into novel piperazine derivatives has demonstrated their capacity to induce programmed cell death, or apoptosis, in cancer cells. For instance, certain isoxazole-piperazine hybrids have shown potent cytotoxicity against human liver and breast cancer cell lines, with IC50 values in the low micromolar range. researchgate.net Mechanistic studies revealed that these compounds can lead to apoptosis and cell cycle arrest by activating the p53 protein. researchgate.net Another study on a novel piperazine derivative, C505, found that it induces caspase-dependent apoptosis in cancer cells. e-century.us This process was confirmed by Annexin V/7-AAD and propidium (B1200493) iodide (PI) staining, which showed a steady increase in apoptotic activity over a 72-hour period. e-century.us

Furthermore, some dispiropiperazine derivatives have been identified as potent anti-proliferative agents against a wide array of human cancer cell lines. One such compound, SPOPP-3, was found to arrest the cell cycle in the G2/M phase and induce not only apoptosis but also necrosis and DNA damage. nih.gov The induction of cell cycle arrest is a critical mechanism for controlling the proliferation of cancer cells. Treatment with the piperazine derivative C505 resulted in a significant arrest of cells in the S/G2/M phase within 24 hours. e-century.us

Topoisomerase Inhibition Topoisomerases are essential enzymes that regulate the topology of DNA and are crucial for processes like DNA replication. mdpi.com Their inhibition can lead to DNA damage and ultimately, cell death, making them a key target for anticancer drugs. mdpi.comresearchgate.net Phenylpiperazine derivatives have been rationally designed as potential topoisomerase II (Topo II) inhibitors. nih.gov Molecular docking studies have shown that these compounds can bind to the DNA-Topo II complex. nih.gov Specifically, the phenylpiperazine portion of the molecules can slide between DNA bases, causing π-π stacking interactions, while the 1,2-benzothiazine moiety can form hydrogen bonds with amino acid residues in the enzyme. nih.gov Research on sulfonyl piperazine compounds has also demonstrated their inhibitory activity towards Topo II, along with the ability to induce apoptosis. mdpi.com This dual action highlights the therapeutic potential of this class of compounds in oncology.

Acaricidal Activity Studies

Phenylpiperazine derivatives have been synthesized and evaluated for their effectiveness as acaricides, demonstrating significant activity against several economically important mite species. nih.govnih.gov

Evaluation Against Specific Mite Species (Tetranychus urticae, Tetranychus kanzawai, Panonychus citri)

A series of novel phenylpiperazine derivatives have shown potent acaricidal activity against multiple mite species. nih.govresearchgate.net The two-spotted spider mite (Tetranychus urticae), the Kanzawa spider mite (Tetranychus kanzawai), and the citrus red mite (Panonychus citri) are significant agricultural pests, and resistance to existing acaricides is a growing concern. nih.gov

Studies have shown that 4-substituted 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine derivatives exhibit particularly good acaricidal activity. nih.govnih.gov Among these, one compound, 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]-4-(trifluoromethylsulfonyl) piperazine, demonstrated the highest level of activity against T. urticae and also provided a high level of control against T. kanzawai and P. citri. nih.govnih.govresearchgate.net The introduction of a fluorine atom at the 2-position of the benzene (B151609) ring was found to significantly increase activity against T. urticae. nih.gov

| Mite Species | Activity Level |

|---|---|

| Tetranychus urticae (Two-spotted spider mite) | Highest Activity |

| Tetranychus kanzawai (Kanzawa spider mite) | High Activity |

| Panonychus citri (Citrus red mite) | High Activity |

Assessment of Efficacy Across Mite Life Stages (e.g., Adults, Eggs)

A crucial aspect of an effective acaricide is its ability to control pests at various stages of their life cycle. Research on the most active phenylpiperazine derivatives has shown that they are effective against both adult mites and their eggs. nih.govnih.govresearchgate.net The lead compound, 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]-4-(trifluoromethylsulfonyl) piperazine, exhibited good activity against both adult T. urticae and their eggs, a property known as ovicidal activity. nih.govnih.govresearchgate.net This broad efficacy across life stages is vital for comprehensive pest management, as it helps to control current infestations and prevent future generations from emerging. nih.gov

Other Emerging Biological Activities and Research Frontiers

Beyond their potential in cancer therapy and agriculture, derivatives of 5-phenylpiperazin-2-one are being explored for other significant biological activities.

Growth Hormone Secretagogue Activity

A novel class of potent and orally active phenylpiperazine-based peptidomimetics has been discovered to function as growth hormone (GH) secretagogues. nih.gov These compounds stimulate the release of growth hormone from the pituitary gland. nih.gov One of the most promising compounds from this class, designated as compound 18, demonstrated high potency, with an EC50 value of 2.8 nM for releasing GH from rat pituitary cells. nih.gov This potency is nearly equivalent to that of MK-0677, a well-known growth hormone secretagogue. nih.gov This line of research opens up potential therapeutic applications for conditions related to growth hormone deficiency.

Anxiolytic and Antidepressant-like Behavioral Effects (in animal models)

Phenylpiperazine derivatives have been extensively studied for their potential therapeutic properties in treating neuropsychiatric disorders, including anxiety and depression. plos.orgnih.gov In various animal models, these compounds have demonstrated significant anxiolytic- and antidepressant-like effects. plos.orgnih.govresearchgate.net

Two specific 2-methoxyphenylpiperazine derivatives, HBK-14 and HBK-15, have shown potent effects in preclinical models. nih.gov Their antidepressant-like properties were evaluated using the forced swim test (FST) in mice and rats, while anxiolytic-like activity was assessed in the four-plate test in mice and the elevated plus maze (EPM) test in rats. plos.org

| Compound | Test | Animal Model | Observed Effect |

|---|---|---|---|

| HBK-14 | Forced Swim Test (FST) | Mice & Rats | Antidepressant-like (Reduced immobility time) plos.orgnih.gov |

| HBK-14 | Four-Plate Test & EPM | Mice & Rats | Anxiolytic-like plos.orgnih.gov |

| HBK-15 | Forced Swim Test (FST) | Mice & Rats | Antidepressant-like (Reduced immobility time) plos.orgnih.gov |

| HBK-15 | Four-Plate Test & EPM | Mice & Rats | Anxiolytic-like plos.orgnih.gov |

| LQFM005 | Elevated Plus Maze (EPM) | Mice | Anxiolytic-like (Increased time in open arms) researchgate.net |

| LQFM005 | Forced Swim Test (FST) | Mice | Antidepressant-like (Decreased immobility time) researchgate.net |

The compound HBK-15 was found to have stronger antidepressant-like properties, while HBK-14 displayed greater anxiolytic-like activity. plos.orgnih.gov Further research has indicated that the mechanism of action for these effects involves the serotonergic system, particularly the 5-HT1A receptor. plos.org Similarly, another novel phenylpiperazine, LQFM005, and its metabolite also produced anxiolytic- and antidepressant-like effects in behavioral tests, with evidence suggesting that these effects are mediated in part through the activation of 5-HT1A receptors. researchgate.net

Anti-melanogenic and Tyrosinase Inhibitory Potentials

A comprehensive review of scientific literature did not yield specific research focused on the anti-melanogenic and tyrosinase inhibitory potentials of 5-Phenylpiperazin-2-one derivatives. However, extensive research has been conducted on the broader class of phenylpiperazine and piperazine derivatives, demonstrating their significant promise as inhibitors of tyrosinase, the key enzyme in melanin (B1238610) synthesis. This section will, therefore, focus on the available research for these closely related structural analogs to provide insights into the potential activity of the 5-Phenylpiperazin-2-one scaffold.

Melanin, a pigment crucial for protecting the skin from ultraviolet radiation, can lead to hyperpigmentation disorders such as melasma and freckles when overproduced. nih.gov The inhibition of tyrosinase is a primary strategy for controlling melanin production. nih.gov Tyrosinase catalyzes the initial and rate-limiting steps in the melanogenesis pathway, making it a key target for the development of skin-whitening agents and treatments for pigmentation disorders. nih.gov

Recent studies have explored various synthetic compounds for their tyrosinase inhibitory effects, with piperazine-containing molecules emerging as a promising class of inhibitors. The piperazine ring is thought to provide a balanced combination of rigidity and flexibility, which allows for optimal orientation of substituted moieties within the active site of the tyrosinase enzyme. nih.gov

Research into nitrophenylpiperazine derivatives has shown that substitutions on the piperazine ring can significantly influence their inhibitory potency. For instance, one study synthesized a series of nitrophenyl piperazine derivatives and evaluated their activity against mushroom tyrosinase. nih.gov Among the synthesized compounds, a derivative featuring an indole (B1671886) moiety (Compound 4l) demonstrated the most significant inhibitory effect with an IC50 value of 72.55 µM. nih.gov Structure-activity relationship (SAR) analysis revealed that replacing a benzyl (B1604629) or phenyl ring with an indole or pyridine (B92270) group enhanced the inhibitory potential. nih.gov

Further investigations into 1-tosyl piperazine-dithiocarbamate hybrids have also yielded potent tyrosinase inhibitors. In one such study, derivative 4d , which contains a methoxy (B1213986) group at the para-position of the aromatic ring, exhibited exceptional inhibition with an IC50 value of 6.88 ± 0.11 µM, surpassing the activity of the standard inhibitor, kojic acid (IC50 = 30.34 ± 0.75 µM). nih.gov The study highlighted that electron-donating substituents on the aryl ring generally enhance the inhibitory effect. nih.gov

The table below summarizes the tyrosinase inhibitory activities of selected phenylpiperazine derivatives from various studies.

| Compound ID | Substitution | IC50 (µM) | Reference |

| 4a | Unsubstituted Phenyl | 34.8 ± 0.99 | nih.gov |

| 4b | Not specified | 8.01 ± 0.11 | nih.gov |

| 4c | Not specified | 8.1 ± 0.30 | nih.gov |

| 4d | p-Methoxy (MeO) | 6.88 ± 0.11 | nih.gov |

| 4g | Not specified | 7.24 ± 0.15 | nih.gov |

| 4l | Indole | 72.55 ± 0.49 | nih.gov |

| Kojic Acid | Standard | 27.56 ± 1.27 / 30.34 ± 0.75 | nih.govnih.gov |

In addition to direct enzyme inhibition, some piperazine derivatives have been shown to reduce melanin production in cellular models. For example, certain cinnamic acid derivatives linked to aryl piperazines were found to inhibit both cellular tyrosinase activity and melanin content in B16F10 melanoma cells. nih.gov

Kinetic studies performed on the most potent derivatives often reveal a mixed-type inhibition mechanism, suggesting that these compounds may bind to both the free enzyme and the enzyme-substrate complex. nih.govresearchgate.net Molecular docking simulations have provided further insights, indicating that these inhibitors can interact with key residues in the active site of tyrosinase, including those coordinating the catalytic copper ions. researchgate.net

While the direct anti-melanogenic and tyrosinase inhibitory potentials of 5-Phenylpiperazin-2-one derivatives remain to be specifically investigated, the substantial body of research on other phenylpiperazine analogs strongly suggests that this chemical scaffold is a promising starting point for the design of novel and effective tyrosinase inhibitors. Future research focusing on the synthesis and biological evaluation of 5-Phenylpiperazin-2-one derivatives is warranted to explore their potential in cosmetology and medicine.

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. While specific experimental data for 5-Phenylpiperazin-2-one is not widely published, the expected chemical shifts and multiplicities can be predicted based on its structure.

The ¹H NMR spectrum of 5-Phenylpiperazin-2-one would be expected to show distinct signals corresponding to the protons on the phenyl ring and the piperazinone core.

Phenyl Protons: The five protons on the aromatic ring would typically appear in the downfield region, approximately between δ 7.0-7.5 ppm. The exact chemical shifts and splitting patterns (e.g., multiplets) would depend on the electronic effects and their ortho, meta, and para positions relative to the point of attachment to the piperazine (B1678402) ring.

Piperazinone Protons: The protons on the piperazinone ring would exhibit more complex signals. The proton on the carbon bearing the phenyl group (C5-H) would likely be a multiplet due to coupling with adjacent methylene (B1212753) protons. The methylene protons (CH₂) at the C3 and C6 positions would be diastereotopic and are expected to appear as distinct multiplets. The N-H proton would likely present as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number and chemical environment of carbon atoms, providing a map of the molecule's carbon skeleton. The spectrum is typically proton-decoupled, meaning each unique carbon atom appears as a single line. For 5-Phenylpiperazin-2-one, distinct signals would be anticipated for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the piperazinone ring.

Predicted ¹³C NMR spectral data highlights the expected chemical shifts for the primary carbon environments within the molecule. The carbonyl carbon (C2) is characteristically found far downfield. The carbons of the phenyl ring (C7-C12) appear in the aromatic region, while the aliphatic carbons of the piperazinone ring (C3, C5, C6) are observed in the upfield region.

Table 1: Predicted ¹³C NMR Chemical Shifts for 5-Phenylpiperazin-2-one (Data is based on computational predictions and may vary from experimental values)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C2 (C=O) | ~165-170 |

| C7 (ipso-C) | ~140-145 |

| C8, C12 | ~128-130 |

| C9, C11 | ~127-129 |

| C10 | ~125-127 |

| C5 | ~50-55 |

| C3 | ~45-50 |

| C6 | ~40-45 |

Fluorine-19 (¹⁹F) NMR spectroscopy is a powerful technique for the analysis of organofluorine compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. nih.gov It offers a wide range of chemical shifts, which makes it highly sensitive to subtle changes in the local electronic environment. nih.gov

Mass Spectrometry (MS)

Mass spectrometry (MS) is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. For 5-Phenylpiperazin-2-one (molecular formula C₁₀H₁₂N₂O), the theoretical exact mass can be calculated. HRMS analysis would aim to find an experimental m/z value for the molecular ion [M+H]⁺ that matches this theoretical value to within a very small tolerance (typically <5 ppm), thereby confirming the elemental composition. While experimental HRMS data for this specific compound is not widely published, HRMS has been used to confirm the structures of many related phenylpiperazine derivatives. mdpi.com

Theoretical Exact Mass for C₁₀H₁₂N₂O:

Monoisotopic Mass: 176.09496 u

Expected [M+H]⁺ ion: 177.10224 m/z

In mass spectrometry, molecules are ionized and often break apart into characteristic fragment ions. Analyzing this fragmentation pattern provides a molecular fingerprint that helps to confirm the structure. The fragmentation of 5-Phenylpiperazin-2-one would be expected to proceed through cleavages at the weakest bonds and the formation of stable ions or neutral losses.

Key fragmentation pathways for phenylpiperazine derivatives typically involve cleavage of the piperazine ring and alpha-cleavage adjacent to the nitrogen atoms. researchgate.netresearchgate.net For 5-Phenylpiperazin-2-one, the presence of the carbonyl group introduces additional fragmentation pathways, such as the loss of carbon monoxide (CO).

Table 2: Plausible Mass Spectrometry Fragmentation for 5-Phenylpiperazin-2-one (Based on general fragmentation principles for related structures)

| m/z Value | Possible Fragment Ion | Plausible Neutral Loss |

| 176 | [C₁₀H₁₂N₂O]⁺ | - |